1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms and a hydroxyl group
Preparation Methods
The synthesis of 1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.
Reaction Conditions: The fluorinated benzene derivative undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The resulting product is then subjected to hydroxylation using a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,3-Difluoro-6-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)ethan-1-one: This compound has fluorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(3,4-Difluorophenyl)ethan-1-one:
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one: The position of the hydroxyl group influences the compound’s chemical behavior and interactions.
Properties
CAS No. |
921609-31-6 |
---|---|
Molecular Formula |
C8H6F2O2 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
1-(2,3-difluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3 |
InChI Key |
XHVFNKVLITZGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)O |
Origin of Product |
United States |
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